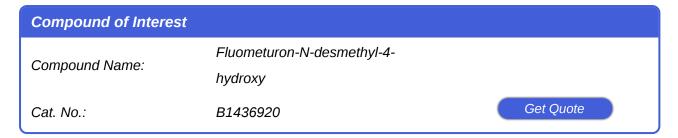


# A Comparative Toxicity Assessment of Fluometuron and its N-desmethyl Metabolite

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of the herbicide fluometuron and its primary N-desmethyl metabolite, CGA-41686. The information is compiled from various scientific sources and regulatory documents to assist in risk assessment and further research.

**Chemical and Physical Properties** 

Property	Fluometuron	N-desmethyl fluometuron (CGA-41686)	
IUPAC Name	N,N-Dimethyl-N'-[3- (trifluoromethyl)phenyl]urea	N-Methyl-N'-[3- (trifluoromethyl)phenyl]urea	
CAS Number	2164-17-2[1]	Not readily available	
Molecular Formula	C10H11F3N2O[1][2]	C9H9F3N2O	
Molar Mass	232.206 g/mol [1]	218.18 g/mol [3]	
Solubility in Water	90 ppm (20 °C)[1]	Data not readily available	
Melting Point	163-164 °C[1][2]	Data not readily available	

## **Comparative Toxicity Data**



A direct quantitative comparison of the toxicity of fluometuron and its N-desmethyl metabolite is limited in publicly available literature. For regulatory purposes, the U.S. Environmental Protection Agency (EPA) has assumed that all metabolites and degradates of fluometuron are of equal toxicity to the parent compound[4].

**Acute Toxicity** 

Endpoint	Fluometuron	N-desmethyl fluometuron (CGA-41686)
Oral LD50 (Rat)	6416 - 8900 mg/kg[5]	Data not available. Assumed to be equipotent to fluometuron by the EPA.
Dermal LD50 (Rat)	>2000 mg/kg[5]	Data not available.
Dermal LD50 (Rabbit)	>10,000 mg/kg[5]	Data not available.
Inhalation LC50 (Rat)	>2 mg/L[5]	Data not available.

**Aquatic Toxicity** 

Endpoint	Species	Fluometuron	N-desmethyl fluometuron (CGA- 41686)
96-hour LC50	Rainbow Trout	30 mg/L[5]	Data not available.
96-hour LC50	Bluegill Sunfish	48 mg/L[5]	Data not available.
96-hour LC50	Carp	170 mg/L[5]	Data not available.
96-hour LC50	Catfish	55 mg/L[5]	Data not available.
48-hour LC50	Daphnia (water flea)	54 mg/L[5]	Data not available.
Toxicity to Algae	-	-	Found to be more toxic than the parent compound in in vitro studies[6].

## **Genotoxicity and Carcinogenicity**



- Fluometuron: Genotoxicity studies with fluometuron have been negative[7]. It is classified as a Group C, possible human carcinogen, based on the induction of lung adenomas and carcinomas in male mice and malignant lymphocytic lymphomas in female mice[7].
- N-desmethyl fluometuron: Specific genotoxicity and carcinogenicity data for the N-desmethyl metabolite are not readily available.

## **Experimental Protocols**

## Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

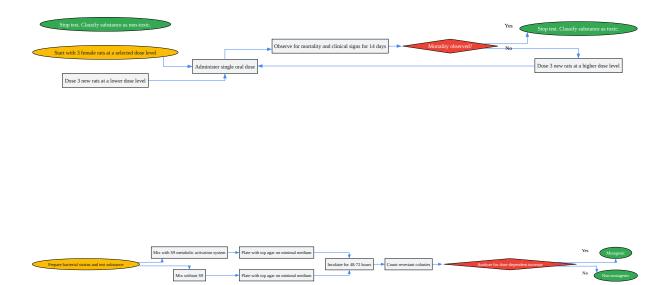
This method is a stepwise procedure using a minimum number of animals to classify a substance's acute oral toxicity.

Principle: The test substance is administered orally to a group of experimental animals (usually rats) at one of the defined dose levels. The presence or absence of compound-related mortality in a step determines the next step, i.e., dosing at a higher or lower fixed dose.

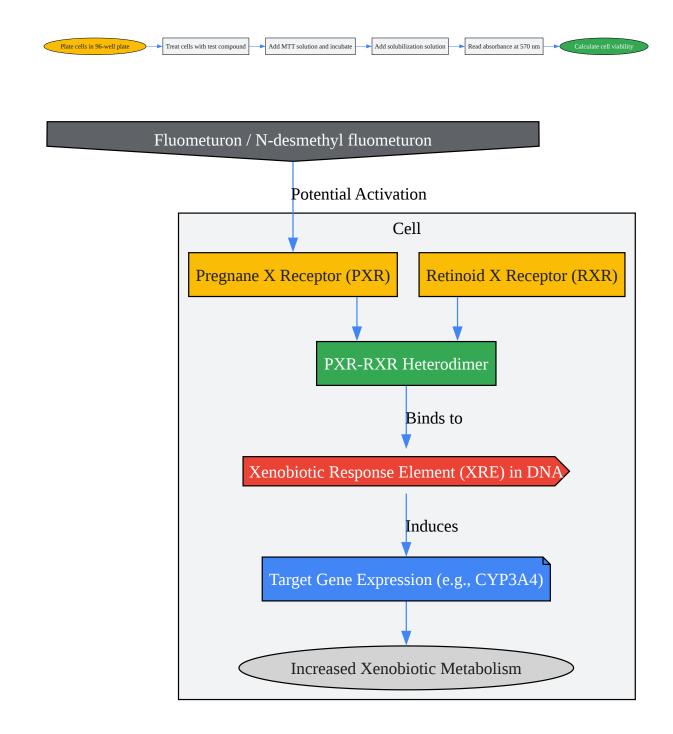
#### Procedure:

- Animals: Healthy, young adult rodents of a single sex (usually females) are used.
- Dose Levels: Fixed doses of 5, 50, 300, and 2000 mg/kg body weight are typically used.
- Administration: The substance is administered in a single dose by gavage. Animals are fasted prior to dosing.
- Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.
- Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.









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